molecular formula C8H10N2O3S B12922149 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate

2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate

Cat. No.: B12922149
M. Wt: 214.24 g/mol
InChI Key: XNZLYYFGIOYGJS-UHFFFAOYSA-N
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Description

2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate is a compound that belongs to the pyridazine family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate typically involves the reaction of 6-sulfanylidene-1H-pyridazin-3-ol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .

Chemical Reactions Analysis

2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate include other pyridazine derivatives such as pyridazinone and pyrazolylpyridazine. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the sulfanylidene and acetate groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate

InChI

InChI=1S/C8H10N2O3S/c1-6(11)12-4-5-13-7-2-3-8(14)10-9-7/h2-3H,4-5H2,1H3,(H,10,14)

InChI Key

XNZLYYFGIOYGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NNC(=S)C=C1

Origin of Product

United States

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